molecular formula C20H20N4O2S B4756951 N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4756951
M. Wt: 380.5 g/mol
InChI Key: FAVGXPQVMQYDAW-UHFFFAOYSA-N
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Description

N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a cyclopropylcarbamoyl group, a methylphenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the cyclopropylcarbamoyl and methylphenyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process would also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-12-3-5-13(6-4-12)15-11-27-20(17(15)19(26)22-14-7-8-14)23-18(25)16-9-10-21-24(16)2/h3-6,9-11,14H,7-8H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVGXPQVMQYDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)NC3CC3)NC(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide
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N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
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N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide
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N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

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